1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea
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Overview
Description
1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an ethoxyphenyl group and a pyrazolylphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea typically involves the reaction of 4-ethoxyaniline with 1-(4-bromophenyl)-2-(1-methyl-1H-pyrazol-4-yl)ethanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and pyrazolylphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea
- 1-(4-ethoxyphenyl)-3-{2-[4-(1-ethyl-1H-pyrazol-4-yl)phenyl]ethyl}urea
- 1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
Uniqueness
1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is unique due to its specific substitution pattern and the presence of both ethoxyphenyl and pyrazolylphenyl groups
Properties
Molecular Formula |
C21H24N4O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea |
InChI |
InChI=1S/C21H24N4O2/c1-3-27-20-10-8-19(9-11-20)24-21(26)22-13-12-16-4-6-17(7-5-16)18-14-23-25(2)15-18/h4-11,14-15H,3,12-13H2,1-2H3,(H2,22,24,26) |
InChI Key |
BTLLWBINAFKFSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C |
Origin of Product |
United States |
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